

physical and chemical properties of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

Cat. No.: B567584

[Get Quote](#)

An In-depth Technical Guide to 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific physical and chemical properties and detailed experimental protocols for **5-Bromo-2-ethoxy-4-methyl-3-nitropyridine** (CAS No. 1215206-58-8) is limited. This guide provides a summary of the available data for the target compound and supplements it with information on structurally analogous compounds, particularly 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, to infer potential characteristics. All information derived from analogous compounds should be treated as predictive and requires experimental verification.

Core Properties

5-Bromo-2-ethoxy-4-methyl-3-nitropyridine is a substituted pyridine derivative. The presence of a bromine atom, an ethoxy group, a methyl group, and a nitro group on the pyridine ring suggests its potential as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[\[1\]](#)

Table 1: Physical and Chemical Properties of **5-Bromo-2-ethoxy-4-methyl-3-nitropyridine**

Property	Value	Source
CAS Number	1215206-58-8	[2]
Molecular Formula	C8H9BrN2O3	[2]
Molecular Weight	261.1 g/mol	[2]
Purity	≥98%	[2]
Storage	Room temperature	[2]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Table 2: Physical and Chemical Properties of the Analogous Compound: 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

Property	Value	Source
CAS Number	884495-14-1	[3] [4] [5]
Molecular Formula	C7H7BrN2O3	[5]
Molecular Weight	247.05 g/mol	
Appearance	Solid	[5]
Purity	≥96%	[5]

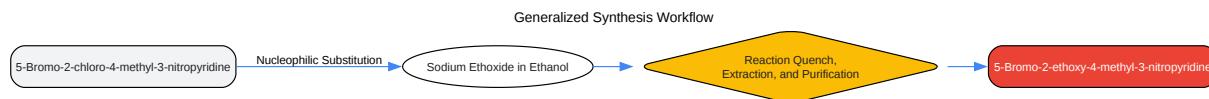
Chemical Reactivity and Potential Applications

Based on the chemistry of the analogous 5-bromo-2-methoxy-4-methyl-3-nitropyridine, the following reactivity profile can be anticipated for **5-Bromo-2-ethoxy-4-methyl-3-nitropyridine**:

- Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack. The bromine atom at the 5-position is a potential leaving group, allowing for substitution reactions with various nucleophiles.[\[6\]](#)

- Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a versatile functional group for further synthetic transformations.[6]
- Oxidation of the Methyl Group: The methyl group at the 4-position could potentially be oxidized to a carboxylic acid, offering another site for chemical modification.[6]

These potential reactions make **5-Bromo-2-ethoxy-4-methyl-3-nitropyridine** a valuable intermediate for creating more complex molecules with potential biological activity. Substituted nitropyridines are known precursors in the synthesis of various bioactive molecules, including inhibitors of certain enzymes and compounds with herbicidal or antibacterial properties.


Experimental Protocols (Generalized)

Specific experimental protocols for the synthesis and analysis of **5-Bromo-2-ethoxy-4-methyl-3-nitropyridine** are not readily available in the public domain. However, a general synthetic approach can be inferred from procedures for similar substituted nitropyridines.

Generalized Synthesis Workflow:

The synthesis of substituted nitropyridines often involves the nitration of a corresponding pyridine derivative.[7][8][9] An alternative approach involves the substitution of a leaving group on a pre-functionalized nitropyridine ring. For instance, the synthesis of 2-alkoxy-nitropyridines can be achieved by reacting a 2-chloro-nitropyridine with the corresponding alkoxide.

Below is a generalized workflow for the potential synthesis of **5-Bromo-2-ethoxy-4-methyl-3-nitropyridine** from a 2-chloro precursor.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **5-Bromo-2-ethoxy-4-methyl-3-nitropyridine**.

Methodology for Spectroscopic Analysis (Generalized):

While specific spectra for **5-Bromo-2-ethoxy-4-methyl-3-nitropyridine** are not available, the following are general procedures for obtaining spectroscopic data for similar compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
 - 1H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include a singlet for the aromatic proton, a quartet for the -OCH₂- protons of the ethoxy group, a triplet for the -CH₃ protons of the ethoxy group, and a singlet for the methyl group on the pyridine ring.
 - 13C NMR Acquisition: Acquire the carbon NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.
- Mass Spectrometry (MS):
 - Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
 - Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
 - Analysis: The resulting mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a bromine atom.

Safety Information

A specific Safety Data Sheet (SDS) for **5-Bromo-2-ethoxy-4-methyl-3-nitropyridine** is not publicly available. However, based on the data for similar compounds like 5-bromo-2-nitropyridine, it should be handled with care.^{[10][11]} Potential hazards may include:

- Skin irritation

- Serious eye irritation
- May cause respiratory irritation

Standard laboratory safety precautions should be taken, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

Conclusion

5-Bromo-2-ethoxy-4-methyl-3-nitropyridine is a chemical compound with potential applications in synthetic chemistry. While detailed experimental data is scarce, its structural similarity to other well-characterized substituted nitropyridines allows for reasoned predictions about its physical and chemical properties. Further research is required to fully elucidate its characteristics and potential applications. Researchers working with this compound are advised to perform their own analyses to confirm its properties and to handle it with appropriate safety measures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 884495-14-1|5-Bromo-2-methoxy-4-methyl-3-nitropyridine|BLD Pharm [bldpharm.com]
- 4. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 [chemicalbook.com]
- 5. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | CymitQuimica [cymitquimica.com]
- 6. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | Benchchem [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]

- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [physical and chemical properties of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b567584#physical-and-chemical-properties-of-5-bromo-2-ethoxy-4-methyl-3-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com